(5-amino-1-methyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(5-amino-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α, β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-amino-1-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or carbonyl derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry
In organic synthesis, (5-amino-1-methyl-1H-pyrazol-4-yl)methanol serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of (5-amino-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation. The compound’s ability to form hydrogen bonds and interact with active sites of proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (5-amino-1-methyl-1H-pyrazol-3-yl)methanol
- (5-amino-1-methyl-1H-pyrazol-4-yl)ethanol
- (5-amino-1-methyl-1H-pyrazol-4-yl)propane
Uniqueness
(5-amino-1-methyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring. The presence of both amino and hydroxyl groups at distinct positions allows for diverse chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry .
Biological Activity
(5-amino-1-methyl-1H-pyrazol-4-yl)methanol, a compound with promising biological properties, has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer and inflammatory conditions. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative studies with similar compounds.
Property | Details |
---|---|
Molecular Formula | C5H9N3O |
Molecular Weight | 127.14 g/mol |
IUPAC Name | (5-amino-1-methylpyrazol-4-yl)methanol |
InChI Key | KHNFBMNDDXEIDO-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=C(C=N1)CO)N |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with α, β-unsaturated carbonyl compounds under basic conditions, often using sodium hydroxide and ethanol as solvents. This method allows for the efficient formation of the pyrazole ring, which is crucial for the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may inhibit key enzymes or receptors involved in disease pathways, particularly those related to cancer cell proliferation. The compound's structure allows it to form hydrogen bonds and interact effectively with active sites on proteins, enhancing its potential as a therapeutic agent .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, including:
- Liver Cancer (HepG2) : Exhibited significant inhibition of cell growth.
- Cervical Cancer (HeLa) : Displayed moderate antiproliferative effects.
The IC50 values for these activities suggest that the compound could serve as a lead structure for further drug development targeting these cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies indicate that it can inhibit the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In assays such as ORAC (Oxygen Radical Absorbance Capacity), it showed comparable activity to Trolox, a standard antioxidant. This suggests potential applications in combating oxidative stress-related conditions .
Comparative Studies
Comparative studies have been conducted with similar pyrazole derivatives to assess their biological activities. For instance:
Compound | Activity | IC50 Values |
---|---|---|
This compound | Anticancer (HepG2, HeLa) | 54.25% growth inhibition |
(5-amino-1-methyl-1H-pyrazol-3-yl)methanol | Moderate activity against cancer cells | Not specified |
(5-amino-1-methyl-1H-pyrazol-4-yl)ethanol | Lower antiproliferative effects | Not specified |
These studies indicate that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its potent effects against specific cancer cell lines and its antioxidant capacity .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.
- Cell Line Studies : In vitro experiments demonstrated significant inhibition of proliferation in cancer cell lines without adversely affecting normal cells.
These findings support the potential therapeutic applications of this compound in oncology and beyond.
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(5-amino-1-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C5H9N3O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3,6H2,1H3 |
InChI Key |
KHNFBMNDDXEIDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CO)N |
Origin of Product |
United States |
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